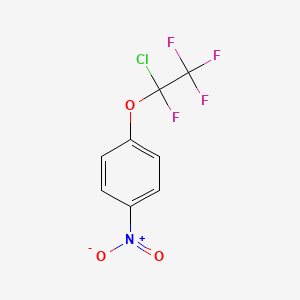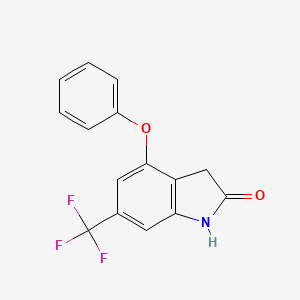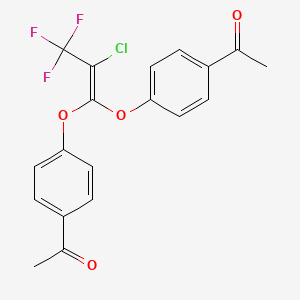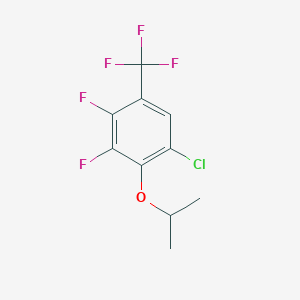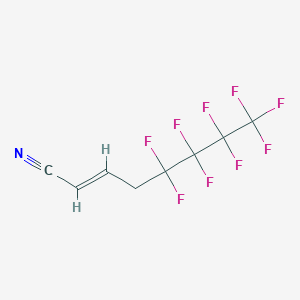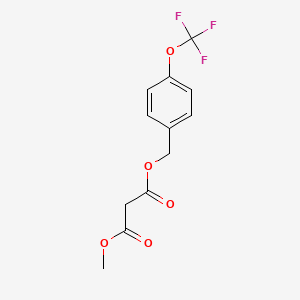
1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-[4-(trifluoromethoxy)benzyl]propanedionate (TFMBP) is an organic compound that has been gaining increasing attention in the scientific research community due to its unique properties and potential applications. As a trifluoromethylated compound, TFMBP has been found to exhibit high solubility in water, making it an attractive choice for many laboratory experiments. Additionally, TFMBP has been found to have a wide range of biochemical and physiological effects, making it a promising compound for the development of new drugs and treatments.
Applications De Recherche Scientifique
1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate has been widely studied in the scientific research community due to its unique properties and potential applications. It has been found to exhibit high solubility in water, making it an attractive choice for many laboratory experiments. Additionally, 1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate has been found to have a wide range of biochemical and physiological effects, making it a promising compound for the development of new drugs and treatments. It has been used in studies of the effects of trifluoromethylation on the pharmacokinetics of drugs, as well as the development of new drugs and treatments for a variety of diseases. Additionally, 1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate has been used in studies of the effects of trifluoromethylation on the pharmacodynamics of drugs, as well as the development of new drugs and treatments for a variety of diseases.
Mécanisme D'action
1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate has been found to interact with a variety of biological targets, including proteins, enzymes, and receptors. It has been found to bind to a variety of proteins, including the human glucocorticoid receptor, the human estrogen receptor, and the human androgen receptor. Additionally, 1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate has been found to interact with a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. Finally, 1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate has been found to interact with a variety of receptors, including the serotonin receptor, the dopamine receptor, and the norepinephrine receptor.
Biochemical and Physiological Effects
1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate has been found to have a wide range of biochemical and physiological effects. It has been found to cause a decrease in the activity of cytochrome P450 enzymes, which can lead to an increase in the bioavailability of drugs. Additionally, 1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate has been found to have anti-inflammatory, anti-tumor, and anti-microbial effects. It has also been found to have a wide range of effects on the central nervous system, including anxiolytic, antidepressant, and anticonvulsant effects. Finally, 1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate has been found to have a wide range of effects on the cardiovascular system, including antihypertensive and antiarrhythmic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate for laboratory experiments is its high solubility in water. This makes it an attractive choice for many laboratory experiments, as it can easily be dissolved in aqueous solutions. Additionally, 1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate has been found to have a wide range of biochemical and physiological effects, making it a promising compound for the development of new drugs and treatments. However, there are some limitations to using 1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate for laboratory experiments. For example, 1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate is not very stable in the presence of light and heat, which can limit its use in certain experiments. Additionally, 1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate can be toxic if ingested, so it should be handled with care.
Orientations Futures
Given its unique properties and potential applications, there are a number of potential future directions for 1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate. For example, further research into the biochemical and physiological effects of 1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate could lead to the development of new drugs and treatments for a variety of diseases. Additionally, further research into the mechanism of action of 1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate could lead to the development of new drugs and treatments for a variety of conditions. Finally, further research into the synthesis methods for 1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate could lead to the development of more efficient and cost-effective methods for synthesizing the compound.
Méthodes De Synthèse
1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate can be synthesized using a variety of methods, including the Michael addition reaction, the Fischer indole synthesis, and the Wittig olefination reaction. The Michael addition reaction is the most common method for synthesizing 1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate, as it involves the addition of an organometallic reagent to an aldehyde or ketone. The Fischer indole synthesis is a more complex method that involves the condensation of an aryl halide with an aniline derivative. The Wittig olefination reaction is a more advanced method that involves the addition of a phosphonium ylide to an aldehyde or ketone.
Propriétés
IUPAC Name |
1-O-methyl 3-O-[[4-(trifluoromethoxy)phenyl]methyl] propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O5/c1-18-10(16)6-11(17)19-7-8-2-4-9(5-3-8)20-12(13,14)15/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWAYERRZBCBGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)OCC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-[4-(trifluoromethoxy)benzyl-propanedionate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







